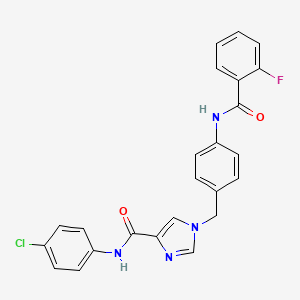

![molecular formula C16H14N2O3S2 B2728532 N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 886917-05-1](/img/structure/B2728532.png)

N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

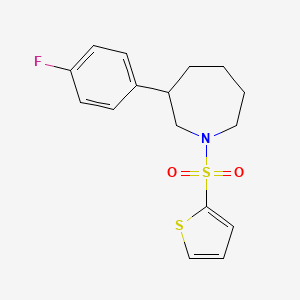

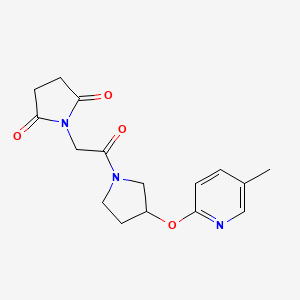

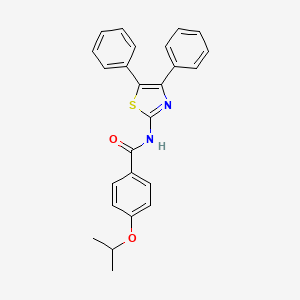

N-(benzo[d]thiazol-2-yl)benzamide is a class of compounds that have been studied for their various properties . The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with different substituents influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .

Synthesis Analysis

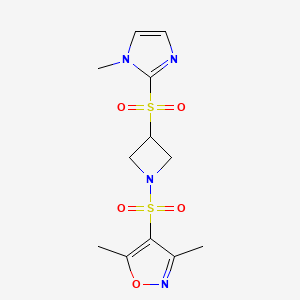

A series of N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R1-4-R2-benzamide derivatives was synthesized and characterized . These compounds were treated with KOH, and then reacted with Ni(Ac)2·4H2O to form their nickel complexes .Molecular Structure Analysis

The molecular structures of the representative compounds were determined by the single-crystal X-ray diffraction . The solid-state architectures of these compounds were dominated by the N−H···N and C−H···O intermolecular hydrogen bonds and were further stabilized by other weak interactions .Chemical Reactions Analysis

These compounds exhibited good to high activities up to 7.6 × 10^6 g mol^−1 (Ni) h^−1 in ethylene oligomerization upon activation with Et2AlCl .Physical And Chemical Properties Analysis

The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .Scientific Research Applications

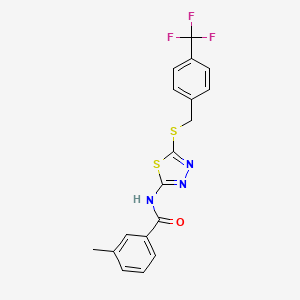

Electrophysiological Activities

N-substituted benzamides, including derivatives similar to N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide, have been explored for their cardiac electrophysiological activities. Studies have shown that certain N-substituted benzamides exhibit potent activity in vitro, comparable to sematilide, a class III antiarrhythmic agent. These findings suggest potential applications in the development of new therapeutic agents for arrhythmias (Morgan et al., 1990).

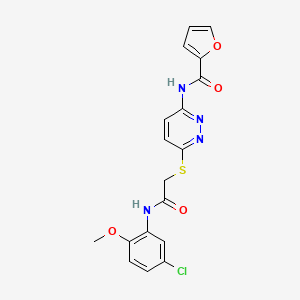

Antimalarial and Antiviral Potential

Research into N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide derivatives has identified potential antimalarial and antiviral properties, particularly against COVID-19. Computational calculations and molecular docking studies have highlighted the ability of these compounds to inhibit key enzymes involved in the lifecycle of the malaria parasite and SARS-CoV-2, suggesting a promising avenue for drug development (Fahim & Ismael, 2021).

Antimicrobial and Antifungal Actions

Derivatives of N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide have shown significant antimicrobial and antifungal activities. The synthesis of new heterocyclic compounds containing the sulfonyl-substituted nitrogen motif has led to substances that exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This broad-spectrum activity indicates potential for the development of new antimicrobial agents (Sych et al., 2019).

Supramolecular Chemistry

In supramolecular chemistry, N-(thiazol-2-yl)benzamide derivatives, closely related to N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide, have been investigated for their gelation behavior. Studies have elucidated the role of methyl functionality and S⋯O interaction in gelation, demonstrating their potential in the design of new materials with specific physical properties (Yadav & Ballabh, 2020).

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-2-23(20,21)12-7-5-6-11(10-12)15(19)18-16-17-13-8-3-4-9-14(13)22-16/h3-10H,2H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXXYKGRRDJLIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]isoxazol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2728449.png)

![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2728455.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B2728456.png)

![Benzonitrile, 3-[[2,3-dihydro-7-(methylthio)-1-oxo-1H-inden-4-yl]oxy]-5-fluoro-](/img/structure/B2728461.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2728469.png)

![N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2728470.png)

![3-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2728471.png)